Cas no 1805320-46-0 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol)
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol
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- Inchi: 1S/C7H5Br2F2NO/c8-5-3(7(10)11)1-12-4(2-13)6(5)9/h1,7,13H,2H2
- InChI Key: GZRAICCIRSLAQH-UHFFFAOYSA-N
- SMILES: BrC1=C(C(CO)=NC=C1C(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 2
- Topological Polar Surface Area: 33.1
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075470-250mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 250mg |
$480.00 | 2022-04-01 | |
| Alichem | A029075470-500mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029075470-1g |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |
1805320-46-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol
Professional Introduction to 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1805320-46-0)
3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805320-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with bromine atoms at the 3 and 4 positions, a difluoromethyl group at the 5 position, and a hydroxymethyl group at the 2 position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various biologically active molecules.
The significance of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol lies in its versatility as a building block for more complex structures. The presence of bromine atoms provides opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery. Additionally, the difluoromethyl group is a common pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity. The hydroxymethyl group offers further scope for derivatization, allowing for the introduction of diverse functional groups to tailor biological activity.
In recent years, there has been growing interest in exploring the potential of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine scaffold is particularly relevant in this context, as it is a frequent motif in kinase inhibitors due to its ability to interact with ATP-binding pockets. The brominated and fluorinated substituents further enhance the compound's binding properties by improving lipophilicity and selectivity.
One notable application of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces. However, the structural features of this compound make it an effective tool for modulating PPIs. For example, recent research has shown that derivatives of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol can disrupt interactions between key signaling proteins, potentially leading to new treatments for neurological disorders.
The agrochemical sector has also benefited from the use of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol as an intermediate. Its incorporation into novel pesticide formulations has shown promise in enhancing efficacy against resistant pests while maintaining environmental safety. The pyridine ring is a common component in many agrochemicals due to its ability to interact with biological targets in pests. The specific substitution pattern of this compound allows for fine-tuning of its bioactivity, making it a valuable asset in crop protection strategies.
From a synthetic chemistry perspective, 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol exemplifies the importance of heterocyclic compounds in modern drug discovery. The pyridine core provides a stable framework that can be modified through various chemical transformations to produce highly functionalized derivatives. The presence of bromine and fluorine atoms enhances reactivity and selectivity, enabling chemists to construct complex molecules with precision. This compound serves as a testament to the power of molecular design in developing next-generation therapeutics.
The future prospects for 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol are promising, given its broad applicability across multiple domains of chemical research. As our understanding of biological targets advances, so too will our ability to utilize this intermediate effectively. Innovations in synthetic methodologies will continue to expand its utility, opening new avenues for drug development and material science applications. The integration of computational chemistry and high-throughput screening techniques will further accelerate the discovery process by allowing rapid evaluation of derivatives.
In conclusion,3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1805320-46-0) represents a cornerstone compound in modern chemical research. Its unique structural features make it an indispensable tool for synthesizing biologically active molecules across pharmaceuticals and agrochemicals. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing our understanding of molecular interactions and developing innovative solutions to global challenges.
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